REACTION_CXSMILES
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Cl.[F:2][C:3]([F:16])([F:15])[CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:11](Cl)=[CH:10][C:7]=1[CH2:8][NH2:9]>C(O)C.[OH-].[OH-].[Pd+2]>[F:2][C:3]([F:15])([F:16])[CH2:4][O:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH2:8][NH2:9] |f:0.1,3.4.5|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed via filtration through Celite
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Type
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CUSTOM
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Details
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the filtrate then evaporated to dryness
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |